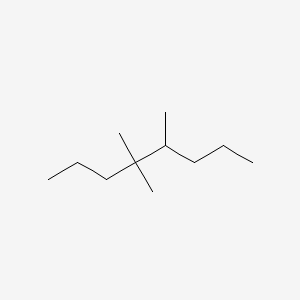
4,4,5-Trimethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5-Trimethyloctane is a branched alkane with the molecular formula C11H24 . It is a hydrocarbon compound that consists of a chain of eight carbon atoms with three methyl groups attached to the fourth and fifth carbon atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trimethyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of octane with methyl groups under controlled conditions. This process typically requires the use of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid, to facilitate the alkylation reaction .
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller ones and then rearranging them to form the desired branched structure. Catalysts such as zeolites are often used to enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
4,4,5-Trimethyloctane primarily undergoes reactions typical of alkanes, including:
Oxidation: In the presence of oxygen and a catalyst, this compound can be oxidized to form carbon dioxide and water.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), can occur under UV light or heat.
Combustion: Like other hydrocarbons, this compound can undergo complete combustion to produce carbon dioxide and water.
Common Reagents and Conditions
Oxidation: Oxygen (O2) and a catalyst such as platinum or palladium.
Substitution: Halogens (Cl2 or Br2) and UV light or heat.
Combustion: Oxygen (O2) and an ignition source.
Major Products Formed
Oxidation: Carbon dioxide (CO2) and water (H2O).
Substitution: Halogenated derivatives of this compound.
Combustion: Carbon dioxide (CO2) and water (H2O).
Scientific Research Applications
4,4,5-Trimethyloctane has several applications in scientific research:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.
Biology: Investigated for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Explored for its potential use in drug delivery systems and as a solvent for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in fuel formulations.
Mechanism of Action
The mechanism of action of 4,4,5-Trimethyloctane is primarily related to its chemical properties as a hydrocarbon. It interacts with other molecules through van der Waals forces and can participate in various chemical reactions due to its saturated carbon chain. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
4,4,5-Trimethyloctane can be compared to other branched alkanes, such as:
2,2,4-Trimethylpentane: Known for its use as an octane rating standard in gasoline.
3,3,5-Trimethylheptane: Another branched alkane with similar properties but a different carbon chain structure.
2,4,4-Trimethylpentane: Used in studies of hydrocarbon behavior and as a reference compound.
The uniqueness of this compound lies in its specific branching pattern, which influences its physical and chemical properties, making it suitable for particular applications in research and industry .
Properties
CAS No. |
61868-95-9 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
4,4,5-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-8-10(3)11(4,5)9-7-2/h10H,6-9H2,1-5H3 |
InChI Key |
QGCXVKCDWOOWTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C)(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















